molecular formula C13H28N2 B1594307 N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine CAS No. 36177-92-1

N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine

Cat. No. B1594307
CAS No.: 36177-92-1
M. Wt: 212.37 g/mol
InChI Key: FDAKZQLBIFPGSV-UHFFFAOYSA-N
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Patent
US05486556

Procedure details

155 g of 2,2,6,6-tetramethyl-4-piperidone and 80.0 g of butylamine were dissolved in 300 ml of methanol, and then 2.0 g of platinum oxide were added to the resulting solution, after which the solution was shaken under a pressure of 3 atmospheres of hydrogen in a medium-pressure hydrogenation apparatus at room temperature for 5 hours. At the end of this time, the platinum catalyst was filtered off, and the solvent was removed from the filtrate by distillation under reduced pressure, after which the residue was further purified by distillation under reduced pressure, to yield 201.5 g of the title compound as an oil boiling at 100° to 101° C./5 mmHg (667 Pa).
Quantity
155 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH2:7][C:6](=O)[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.[CH2:12]([NH2:16])[CH2:13][CH2:14][CH3:15].[H][H]>CO.[Pt]=O>[CH3:1][C:2]1([CH3:11])[CH2:7][CH:6]([NH:16][CH2:12][CH2:13][CH2:14][CH3:15])[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1

Inputs

Step One
Name
Quantity
155 g
Type
reactant
Smiles
CC1(NC(CC(C1)=O)(C)C)C
Name
Quantity
80 g
Type
reactant
Smiles
C(CCC)N
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
2 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
At the end of this time, the platinum catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the filtrate by distillation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
after which the residue was further purified by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(NC(CC(C1)NCCCC)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 201.5 g
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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